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Demeton-S

Cat. No.: B022260
CAS No.: 126-75-0
M. Wt: 258.3 g/mol
InChI Key: GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Description

Demeton-S is a systemic organophosphate insecticide and acaricide of significant historical and research importance. As a key member of the thiophosphate ester class, its primary research value lies in its use as a model compound for studying the mechanisms, environmental fate, and toxicological profiles of organophosphorus pesticides. Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system. Upon metabolic activation, the phosphorothioate (P=S) group is converted to a phosphate (P=O), resulting in the active cholinesterase inhibitor, this compound sulfoxide and sulfone. This inhibition leads to an accumulation of acetylcholine, causing continuous neurotransmission and ultimately, toxicity in target insects. In research settings, this compound is extensively utilized in environmental science to investigate the biodegradation pathways of pesticides in soil and water systems, as well as their potential for bioaccumulation. It serves as a critical analytical standard in chromatography and mass spectrometry for the development of sensitive detection methods for organophosphate residues in environmental and biological samples. Furthermore, it is a vital tool in toxicology and neuroscience for probing the cholinergic system, studying the effects of AChE inhibition, and evaluating the efficacy of potential antidotes, such as oximes, against organophosphate poisoning.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O3PS2 B022260 Demeton-S CAS No. 126-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
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InChI

InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)SCCSCC
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Molecular Formula

C8H19O3PS2
Record name DEMETON-S
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DSSTOX Substance ID

DTXSID9037535
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Molecular Weight

258.3 g/mol
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Physical Description

Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID.
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Boiling Point

128 °C at 1 mm Hg, at 0.1kPa: 128 °C
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Solubility

Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2
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Density

Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13
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Vapor Density

Relative vapor density (air = 1): 8.92
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Vapor Pressure

0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035
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Color/Form

Colorless oil

CAS No.

126-75-0
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Synthetic Methodologies and Isomerization Dynamics of Demeton S

Established Synthetic Pathways for Demeton-S

This compound is one of the two primary isomers, alongside Demeton-O, that constitute the commercial product Demeton (B52138) . The production of this isomeric mixture can be achieved through a specific chemical reaction. Demeton is synthesized by reacting 2-hydroxyethylethyl sulfide (B99878) with diethyl phosphor chloride thiolate . This reaction is typically carried out in a toluene (B28343) solvent in the presence of anhydrous sodium carbonate and metallic copper . The synthesis process inherently involves isomerization, yielding a product that is an approximate 65:35 mixture of this compound and Demeton-O, respectively .

Isomerization Phenomena in this compound Synthesis and Environmental Contexts

Isomerization is a fundamental characteristic of Demeton's chemical behavior, as it exists as a mixture of two distinct isomers: Demeton-O (the thionate isomer) and this compound (the thiolate isomer) . During the synthetic process, this isomerization leads to the observed ratio of this compound and Demeton-O in the final product . Beyond synthesis, Demeton-O can also be isomerized to this compound through the application of heat . Furthermore, the isomerization of the P=S (thiono) form of demeton to its P=O (thiolo) counterpart is significantly catalyzed by the presence of water and other polar solvents . This rearrangement occurs at a faster rate for demeton-methyl, a related compound, particularly in polar solvents, compared to demeton itself .

The rates of 10% rearrangement from the thiono (P=S) to the thiolo (P=O) form for Demeton and this compound-methyl at various temperatures in vitro are presented in the table below :

Compound20°C (Days)30°C (Days)40°C (Days)
This compound-methyl104268
Demeton46032091

Thiono-Thiolo Rearrangement Mechanisms

The isomerization observed in Demeton, particularly the conversion of Demeton-O to this compound, is a classic example of a thiono-thiolo rearrangement . This mechanism involves the migration of a sulfur atom from being double-bonded to phosphorus (P=S, thiono form) to being single-bonded to phosphorus and an oxygen atom becoming double-bonded to phosphorus (P=O, thiolo form) . In the context of demeton, the mercaptoethoxy oxygen is implicated in this isomerization process . Evidence supporting this mechanism includes the pronounced effect of polar solvents on the reaction rate and the absence of a free radical mechanism, as demonstrated by studies involving acrylonitrile (B1666552) polymerization . Additionally, the observation that the sulfone derivative of the thiono isomer does not undergo isomerization further corroborates this proposed mechanism . This rearrangement is generally considered an irreversible process when proceeding from thionate precursors to the thiolate form, often initiated by heat .

Molecular Reactivity and Structural Analogs of Demeton S

Chemical Reactivity Profiles of Demeton-S this compound, an organothiophosphate, exhibits distinct chemical reactivity profiles, primarily characterized by oxidation and hydrolysis pathways. A significant aspect of its reactivity, and that of its methyl analog, this compound-methyl, involves the oxidation of the thioether moiety (C-S-C) to yield corresponding sulfoxide (B87167) and sulfone derivatives. For this compound, this constitutes a principal metabolic pathway, leading to the formation of these oxidized productsgezondheidsraad.nlinchem.org. For instance, this compound-methyl undergoes oxidation to form oxydemeton-methyl (B133069) (a sulfoxide) and subsequently this compound-methyl sulfonenih.govinchem.orgagropages.com.

Hydrolysis represents another critical degradation pathway for this compound and its related compounds. This compound is known to degrade through the hydrolysis of its phosphorus-oxygen (P-O) or phosphorus-sulfur (P-S) bonds . The rate of hydrolysis is influenced by pH; for this compound-methyl, hydrolysis proceeds more rapidly in alkaline environments compared to acidic or neutral aqueous conditions. Experimental data for this compound-methyl at 22 °C indicate hydrolysis half-lives of 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9 .

This compound, like other organophosphates, is susceptible to decomposition under specific conditions. Upon heating, it can decompose, emitting highly toxic fumes, including oxides of phosphorus and sulfur . Furthermore, organophosphates are known to be vulnerable to the formation of highly toxic and flammable phosphine (B1218219) gas when exposed to strong reducing agents, such as hydrides. Partial oxidation by various oxidizing agents can also lead to the release of toxic phosphorus oxides . Isomerization is another relevant reactivity characteristic within the broader Demeton (B52138) class; specifically, the thiono (P=S) isomer, Demeton-O, can isomerize to the thiol (P=O) isomer, this compound .

Hydrolysis Half-Lives of this compound-methyl at 22 °C

pH ValueHalf-Life (days)
463
756
98

Structural Similarities and Differences with Related Organophosphorus Compounds this compound (O,O-diethyl S-[2-(ethylthio)ethyl]phosphorothioate) is an organothiophosphate compound characterized by the presence of both phosphorus-sulfur (P-S) and carbon-sulfur (C-S) thioether linkagesnih.govresearchgate.net. It is one of the two primary isomeric components, alongside Demeton-O, that constitute the broader insecticide mixture known as Demetongezondheidsraad.nlinchem.orgwikipedia.org. The fundamental structural distinction between this compound and Demeton-O lies in the bonding of the sulfur atom to the phosphorus center: this compound is the thiolate isomer, featuring a P-S bond and a P=O bond, whereas Demeton-O is the thionate isomer, characterized by a P=S bond and a P-O bond to the ethylthioethyl groupgezondheidsraad.nlinchem.org.

This compound shares structural commonalities with a range of other organophosphorus compounds, particularly other organothiophosphate pesticides. Its metabolic products, such as the sulfoxide and sulfone derivatives, are formed through the oxidation of the thioether group and represent closely related structures . For example, oxydemeton-methyl (this compound-methyl sulfoxide) and this compound-methyl sulfone are direct oxidation products of this compound-methyl, which is the methyl analog of this compound .

Biochemical Mechanisms of Action of Demeton S

Acetylcholinesterase Inhibition Kinetics and Specificity

Demeton-S-methyl, a derivative of this compound, acts as a direct inhibitor of cholinesterase enzymes through the phosphorylation of the enzyme's esteratic site. This phosphorylation event is central to its inhibitory action.

In vitro investigations have provided detailed insights into the kinetic parameters of this compound-methyl's interaction with acetylcholinesterase. Studies involving human acetylcholinesterase have determined specific kinetic constants. The inhibition by this compound-methyl follows pseudo-first-order conditions, meaning the inhibition rate is independent of the enzyme concentration.

A key characteristic of this compound-methyl inhibited acetylcholinesterase is its spontaneous reactivation. For dimethyl phosphorylated acetylcholinesterase, a half-life of approximately 1.3 hours for spontaneous recovery of enzyme activity has been observed in vitro.

Detailed kinetic analysis with human acetylcholinesterase has yielded the following parameters:

Kinetic ParameterValueUnitSource
Second-order rate constant of inhibition (kᵢ)0.0422µM⁻¹ min⁻¹
Spontaneous reactivation constant (kₛ)0.0202min⁻¹
Aging constant (kᵍ)0.0043min⁻¹

It has been noted that while complete inhibition of human butyrylcholinesterase activity could be achieved at this compound-methyl concentrations at least 1500-fold higher than the enzyme concentration, complete inhibition of human acetylcholinesterase was not consistently achieved in some in vitro experimental setups.

The inhibitory effects of this compound-methyl can vary across different species and cholinesterase forms. Rat brain cholinesterase, for instance, has been reported to exhibit greater sensitivity to in vitro inhibition by this compound-methyl compared to its oxidized metabolite, oxydemeton-methyl (B133069). Specifically, the I50 values were 9.52 × 10⁻⁵ mol/litre for this compound-methyl and 1.43 × 10⁻³ mol/litre for oxydemeton-methyl, indicating a significant difference in potency.

This compound-methyl is recognized as a potent cholinesterase inhibitor across a broad spectrum of organisms. It demonstrates high toxicity and inhibitory effects on cholinesterase in mammals, birds, aquatic invertebrates, and honeybees. The differential inhibition observed between human acetylcholinesterase and butyrylcholinesterase highlights the varying susceptibility of different cholinesterase forms to this compound-methyl. Furthermore, species-specific differences in acetylcholinesterase inhibition, even within insects, are a consideration in understanding its broader biological impact.

In Vitro Studies of Enzyme Inhibition

Molecular Interactions with Target Enzymes and Receptors

This compound exerts its inhibitory action by forming a covalent bond with the active site of cholinesterase enzymes. The primary target is the esteratic site of acetylcholinesterase, where this compound-methyl phosphorylates a critical serine residue. This phosphorylation prevents the enzyme from hydrolyzing acetylcholine (B1216132), leading to its accumulation in the synaptic cleft. The sustained presence of acetylcholine overstimulates cholinergic receptors, resulting in the characteristic toxic effects.

The active site of acetylcholinesterase is a complex gorge containing distinct subsites. The "esteratic" site houses a catalytic triad, typically composed of a serine, a histidine, and a glutamate (B1630785) residue (e.g., Ser203, His447, and Glu334 in human AChE). The catalytic serine (Ser203) becomes nucleophilic and forms a covalent bond with the organophosphate, generating an oxyanion intermediate. Another important region is the "anionic" site (e.g., Trp86), which is involved in binding the positively charged trimethylammonium group of acetylcholine.

Upon inhibition by organophosphates like this compound-methyl, the phosphorylated enzyme can undergo a process known as "aging." This involves a spontaneous dealkylation of the phosphonate (B1237965) moiety. For this compound-methyl, mass spectrometry analysis of inhibited butyrylcholinesterase adducts has identified monomethoxyphosphorylated-serine as the aged product. Aging can lead to the formation of a stabilizing salt bridge between the aged phosphonate and a protonated active-site histidine, rendering the enzyme more resistant to reactivation.

It is also noteworthy that prolonged storage of this compound-methyl can lead to increased toxicity. This is attributed to the formation of a sulfonium (B1226848) derivative, which exhibits a greater affinity for the human acetylcholinesterase enzyme, thereby enhancing its inhibitory potential.

Metabolic Transformations of Demeton S

In Vivo Metabolic Pathways in Biological Systems

The metabolic fate of Demeton-S in living organisms is characterized by a series of enzymatic reactions designed to convert the parent compound into more polar and excretable metabolites.

Mammalian Metabolism (e.g., Rodents, Canines)

In mammalian systems, the metabolism of this compound is dominated by specific enzymatic processes that modify its chemical structure.

While O-demethylation is a recognized metabolic pathway for certain organophosphate compounds, specific detailed research findings on O-demethylation processes directly involving this compound in mammalian metabolism are not extensively documented in the available literature . Information regarding this pathway is more commonly associated with structurally related compounds such as this compound-methyl.

Hydrolytic degradation constitutes another important pathway in the mammalian metabolism of this compound. Studies conducted in mice indicate that a substantial proportion of the orally administered dose is converted into hydrolyzed, non-toxic products . This hydrolytic cleavage plays a significant role in the detoxification and subsequent elimination of this compound from the organism .

This compound exhibits rapid elimination kinetics in mammalian systems. Research in mice has demonstrated that approximately 50% to 70% of an orally administered dose is excreted in the urine within 24 hours . Notably, about 90% of the products eliminated via urine are in the form of hydrolyzed, non-toxic metabolites . This swift urinary excretion suggests that this compound does not undergo extensive accumulation in various body tissues .

Table 1: Excretion Kinetics of this compound in Mice

ParameterValue (Mouse)
Elimination in urine (within 24 hours)50-70% of oral dose
Hydrolyzed non-toxic products in urine90% of eliminated products
Hydrolytic Degradation Pathways

Plant Metabolism (e.g., Agricultural Crops)

In agricultural crops, this compound undergoes metabolic transformations that largely parallel those observed in mammals, with oxidation being a predominant route . Following its application to plants, this compound is rapidly metabolized, leading to the formation of several derivatives . At least two of these metabolites have been observed to persist in plant tissues for up to 15 weeks . The primary metabolic conversion in plants involves the oxidation of the thioether group, resulting in the formation of this compound sulfoxide (B87167) and this compound sulfone . These oxidized products are considered the main toxic plant metabolites arising from the pesticidal application of this compound . Comparative studies have shown that thiol isomer metabolites, such as those derived from this compound, can accumulate in plants at rates 5 to 10 times faster than thiono isomer metabolites and exhibit notably greater persistence within plant matrices .

Absorption and Translocation Dynamics

This compound, like other systemic insecticides, is absorbed by plants and subsequently translocated throughout their tissues. Following application, it can be absorbed through roots or leaves. After root absorption, the compound can be distributed to the aerial parts of the plant. Studies suggest that movement within the plant primarily occurs through the xylem, which facilitates distribution to the leaf periphery, while movement in the phloem is less efficient. For instance, after seed treatment, this compound (thiol isomer) has been observed to distribute fairly uniformly throughout the plant, with translocation occurring from cotyledons and roots to the aerial parts.

Biotransformation Products in Plant Matrices

In plant matrices, this compound undergoes significant biotransformation, primarily through oxidation of its thioethyl group. The main metabolic pathway involves the conversion of this compound to its corresponding sulfoxide, this compound sulfoxide. This sulfoxide can be further oxidized to form the sulfone, this compound sulfone. Similarly, for this compound-methyl, the thioethyl group is oxidized to form this compound-methyl sulfoxide (oxydemeton-methyl) and subsequently this compound-methyl sulfone. Hydrolysis is another key degradation pathway, leading to the formation of products such as dimethyl phosphate. O-demethylation has also been observed as a metabolic route for this compound-methyl and its oxidized derivatives.

The following table summarizes key biotransformation products identified in plant matrices:

Parent CompoundMetabolic PathwayBiotransformation Product
This compoundOxidationThis compound sulfoxide
OxidationThis compound sulfone
This compound-methylOxidationThis compound-methyl sulfoxide
OxidationThis compound-methyl sulfone
This compound-methylHydrolysisDimethyl phosphate
This compound-methyl and its oxidized formsO-demethylationO-demethylated metabolites

Insect Metabolism

In insects, the metabolic fate of this compound and related compounds largely mirrors the oxidative pathways observed in plants. Insects metabolize these thioethers primarily through oxidation of the thioether moiety, leading to the formation of sulfoxide and sulfone derivatives. These oxidative derivatives, along with hydrolytic products, are subsequently excreted. The biochemical mechanisms of metabolism for compounds like this compound have been shown to be similar in insects and other biological systems.

In Vitro Metabolic Studies and Metabolite Identification

In vitro metabolic studies play a crucial role in understanding the biotransformation pathways of compounds like this compound and for identifying their metabolites. These studies involve incubating the compound with biological matrices (e.g., liver microsomes, hepatocytes) to simulate metabolic processes outside a living organism. Techniques such as high-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), are indispensable for profiling and identifying metabolites. This approach allows for the detection and structural elucidation of both expected and unexpected metabolites, providing semi-quantitative information on their relative abundances. In vitro studies can also be used to compare metabolic profiles across different species, which is important for understanding potential differences in metabolism.

Comparative Metabolic Rates Across Biological Kingdoms

Comparative studies on the metabolism and degradation rates of this compound and related compounds across different biological kingdoms reveal distinct differences. Generally, the rates of metabolism and degradation are observed to be higher in mammals compared to insects, and higher in insects compared to plants. Despite these differences in rates, the fundamental routes of metabolism, particularly the oxidation of the thioether to the corresponding sulfoxide and sulfone, remain consistent across these biological systems.

The following table illustrates the general trend in metabolic rates:

Biological KingdomRelative Metabolic Rate
MammalsHighest
InsectsIntermediate
PlantsLowest

Environmental Fate and Degradation Dynamics of Demeton S

Hydrolysis Kinetics and Byproduct Formation

Hydrolysis is a significant abiotic degradation pathway for Demeton-S in aqueous environments. The chemical hydrolysis half-life of this compound has been reported to be 53 days at pH 5.7 and 27 °C . At a lower temperature of 15 °C, this half-life increases significantly to 347 days . A major degradation product identified from the hydrolysis of this compound is 1,2-bis(ethylthio)ethane .

Table 1: Hydrolysis Half-Lives of this compound

pHTemperature (°C)Half-Life (Days)Reference
5.72753
5.715347

Photolytic Degradation Processes

Photolysis contributes to the degradation of this compound, particularly on soil surfaces. When incorporated into various soil types and exposed to natural sunlight for 8 days, this compound showed significant photodegradation, with reductions of 69%, 74%, and 24% across three different soils . This suggests that direct or indirect photolysis can be an important environmental fate process for this compound on soil surfaces .

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 5 hours . Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition .

Biodegradation in Environmental Compartments

Microbial degradation is a crucial process in the environmental transformation of organophosphorus compounds like this compound . This process involves the conversion of organic compounds into structurally related products through enzymatic reactions by microorganisms .

Soil Biodegradation (Aerobic and Anaerobic Conditions)

While specific half-lives for this compound in soil under aerobic and anaerobic conditions were not explicitly detailed in the provided search results, this compound-methyl, a related compound, is known to degrade rapidly in soil . Studies on this compound-methyl indicated that under aerobic conditions, no parent compound was detected one day post-application, with 54% and 34% of the applied amount eliminated as carbon dioxide after 63 days in two different soils . Under anaerobic conditions, the elimination as carbon dioxide was much lower (0.5% and 1.1%), with a predominance of metabolites such as O-demethyl-demeton-S-methyl and this compound-methyl sulfoxide (B87167) . The half-lives for this compound-methyl were approximately 5 hours in non-sterile soil and 70 hours in sterile controls . This suggests that microbial activity plays a significant role in its degradation in soil .

Table 2: Degradation of this compound-methyl in Soil (Example of Related Compound)

ConditionSoil TypeHalf-Life (Approx.)CO₂ Elimination (63 days)Predominant MetabolitesReference
AerobicNon-sterile5 hours54% (Soil 1), 34% (Soil 2)Not specified for CO₂ elimination
AnaerobicNon-sterile-0.5% (Soil 1), 1.1% (Soil 2)O-demethyl-demeton-S-methyl, this compound-methyl sulfoxide
AerobicSterile70 hours--

Aquatic Biodegradation

This compound is not expected to adsorb significantly to suspended solids and sediment in water, nor is volatilization from water surfaces considered an important fate process . The environmental fate of this compound in water primarily involves hydrolysis .

Microbial Biotransformation Pathways

The metabolic transformation of this compound involves the oxidation of the thioether sulfur group to form the sulfoxide and subsequently the sulfone . This is a common pathway for organophosphorus compounds, where the thioether sulfur is oxidized . Other general reactions involved in the microbial degradation of organophosphorus compounds include hydrolysis, oxidation, alkylation, and dealkylation, with hydrolysis of P-O-alkyl and P-O-aryl bonds being a significant detoxification step .

Identification of Microbial Degraders

While specific microbial degraders for this compound were not explicitly identified in the provided search results, various bacterial and fungal species are known to degrade a wide range of organophosphorus compounds in liquid cultures and soil systems . The initial step in the degradation of many organophosphorus compounds is often catalyzed by enzymes like organophosphate hydrolase (OPH) or phosphotriesterase . These enzymes break down the chemical bonds of organophosphorus compounds, converting them into less toxic metabolites or contributing to their complete mineralization .

For this compound-methyl, a related compound, various species including Nocardia, Arthrobacter, Corynebacter, Brevibacterium, Bacillus, and Pseudomonas have been shown to biodegrade this compound-methyl sulfoxide . Pseudomonas putida and Nocardia sp. were particularly effective, metabolizing almost completely 2 mmol/litre of this compound-methyl sulfoxide within 13 days . Corynebacterium glutamicum is also capable of biotransforming this compound-methyl during cometabolism with substrates like glucose, fructose (B13574), or acetate (B1210297) . This biotransformation can lead to the reductive cleavage of the S–C bond, yielding dimethyl thiophosphate .

6.3.3.2. Mechanisms of Microbial Detoxification

Microorganisms play a crucial role in the environmental detoxification of organophosphorus (OP) compounds, including this compound and its related methyl ester, this compound-methyl. This biodegradation is a vital process for reducing the persistence and potential toxicity of these pesticides in various ecosystems. Several microbial strains have demonstrated the capacity to metabolize this compound and its derivatives through diverse enzymatic mechanisms .

Key Microbial Strains and Their Degradation Activities A range of bacterial species has been identified for their ability to degrade this compound-methyl and its sulfoxide metabolite. These include Nocardia, Arthrobacter, Corynebacterium, Brevibacterium, Bacillus, and Pseudomonas species . Research has shown varying efficiencies among these microbes in degrading the insecticide. For instance, Pseudomonas putida and Nocardia sp. were particularly effective, metabolizing almost completely 2 mmol/litre of this compound-methyl sulfoxide within 13 days .

Corynebacterium glutamicum is notable for its ability to biotransform this compound-methyl through cometabolism, requiring the presence of more readily metabolizable substrates like glucose, acetate, or fructose . Fructose has been identified as the most favorable growth substrate for this compound-methyl biotransformation by C. glutamicum .

The degradation rates of this compound-methyl by C. glutamicum vary depending on the co-substrate provided, as summarized in Table 1.

Table 1: this compound-methyl Consumption Rates by Corynebacterium glutamicum in Cometabolism

Growth SubstrateGlobal this compound-methyl Consumption Rate (mg liter⁻¹ h⁻¹)Maximum Instantaneous Rate (mg liter⁻¹ h⁻¹)
Glucose0.21-
Acetate0.75-
Fructose0.781.4

Note: The abiotic degradation rate of this compound-methyl was less than 4.6 μg liter⁻¹ h⁻¹ over a 200-h period, indicating that the observed degradation was primarily due to C. glutamicum activity.

Enzymatic Mechanisms of Detoxification The microbial detoxification of this compound and its derivatives involves several key enzymatic pathways:

Oxidation of the Thioether Moiety : A principal metabolic pathway for both this compound and this compound-methyl involves the oxidation of the thioether sulfur atom in the side chain. This leads to the formation of corresponding sulfoxides and then sulfones . For this compound-methyl, this results in this compound-methyl sulfoxide (oxydemeton-methyl) and subsequently this compound-methyl sulfone .

Reductive Cleavage of the S-C Bond : In the case of Corynebacterium glutamicum, the biotransformation of this compound-methyl occurs via the reductive cleavage of an S-C bond. This reaction yields dimethyl thiophosphate, which accumulates in the culture medium and is not further utilized by this bacterium . This is distinct from P-S bond hydrolysis .

O-demethylation : This is another significant metabolic route identified in the degradation of this compound-methyl .

Hydrolysis by Organophosphorus Hydrolase (OPH) : Many microorganisms possess organophosphorus hydrolase (OPH) activity, which catalyzes the hydrolysis of various phosphorus-ester bonds (P-O, P-CN, P-F, P-S) in organophosphorus compounds . While OPH can cleave the P-S bond found in this compound, its catalytic efficiency for this bond is generally lower (approximately 1000-fold slower) compared to P-O bonds, such as those in paraoxon (B1678428) .

Engineered OPH Variants : To enhance the degradation of P-S organophosphates like this compound, engineered OPH variants have been developed. For example, the S308L-OPH variant exhibits an approximately 25-fold improvement in its ability to hydrolyze this compound and malathion (B1675926) compared to the wild-type OPH enzyme . Recombinant yeast cells harboring integrated copies of the gene encoding S308L-OPH have been shown to hydrolyze and detoxify this compound-methyl .

Other Hydrolytic Enzymes : Beyond OPH, other microbial enzymes such as phosphatases, phosphotriesterases, and carboxylesterases facilitate the degradation of OPs through the hydrolysis of phosphoric acid esters .

Metabolite Production by Different Strains The specific metabolites produced during microbial degradation can vary depending on the microbial strain and the degradation pathway employed. For instance, studies have shown distinct metabolite profiles:

Pseudomonas species produced O-demethyl-demeton-S-methyl, this compound-methyl sulfoxide, and bis[2-(ethylsulfinyl)ethyl] disulfide .

Nocardia sp., on the other hand, generated 2-(ethylsulfonyl)ethane sulfonic acid, this compound-methyl sulfone, and bis[2-(ethylthio)ethyl] disulfide .

These detailed research findings underscore the complexity and diversity of microbial mechanisms involved in the environmental fate and detoxification of this compound and its related compounds.

Advanced Toxicological Investigations of Demeton S

Neurotoxicity Studies

Organophosphate compounds, such as Demeton-S, are known for their neurotoxic properties, primarily through the inhibition of key enzymes in the nervous system.

Mechanisms of Delayed Neurotoxicity

This compound is classified as an organophosphate . The primary mechanism of toxicity for organophosphates, including this compound-methyl, involves the inhibition of acetylcholinesterase (AChE) at nerve terminals . This inhibition leads to the accumulation of acetylcholine (B1216132), which is responsible for the acute symptoms of poisoning . The AChE enzyme inhibited by this compound-methyl undergoes spontaneous reactivation, with an in vitro half-life of approximately 1.3 hours, consistent with dimethyl phosphorylated AChE .

Beyond acute effects, organophosphate-induced delayed neurotoxicity (OPIDN) is a distinct neurological syndrome associated with the inhibition of neuropathy target esterase (NTE) . Studies specifically investigating this compound-methyl have indicated that it did not induce delayed polyneuropathy or inhibit NTE in hens when tested at levels up to its oral LD50 . Similarly, this compound-methylsulfone, a known metabolite, did not cause neurotoxic effects in hens following acute oral and intraperitoneal administration .

Effects on Cognitive Functions and Neuromuscular Systems

Exposure to this compound can lead to significant effects on the nervous system, including the central nervous system . These effects may manifest as convulsions, respiratory depression, cardiac disorders, and cyanosis . A hallmark effect of this compound and its related compounds is cholinesterase inhibition . This compound-methyl is recognized as a neurotoxin , and its metabolite, this compound-methyl sulfone, also exhibits neurotoxic properties .

While acute intoxication cases involving this compound-methyl have been reported, surviving patients typically did not exhibit delayed effects . However, occupational exposure to methyl-S-demeton (this compound-methyl) has been associated with a range of symptoms, including headaches, nausea, dizziness, anorexia, and difficulties in performing simple cognitive tasks . Generally, compounds that can penetrate the central nervous system (CNS) and modulate neurotransmitter systems, such as acetylcholine, have the potential to alter cognitive functioning . Neuromuscular diseases, which affect both motor and neural networks, can also lead to impaired cognitive performance across various functions, including abstract reasoning, verbal memory, visual memory, language, executive functions, and attention .

Chronic Exposure and Protracted Effects on Nervous System

Protracted exposure to this compound can result in cumulative effects due to persistent cholinesterase inhibition . The onset of these effects may be delayed . While chronic exposure to organophosphates can lead to long-term neurological effects, chronic, low-level inhibition of NTE is generally not expected to cause neuropathy, as OPIDN is considered a threshold event .

A one-year feeding study in dogs investigating this compound-methylsulfone at a concentration of 100 ppm in the diet demonstrated inhibition of cholinesterase activity in plasma, red blood cells, and brain . The No-Observed-Adverse-Effect Level (NOAEL) for brain cholinesterase activity inhibition in this study was determined to be 10 ppm in the diet, which is equivalent to 0.36 mg/kg body weight per day . In a two-year study, a high-dose group of animals exposed to this compound-methylsulfone experienced reduced body weight and an increased incidence of various physical symptoms starting from the sixth month of exposure .

Genotoxicity Assessments

Genotoxicity assessments evaluate the potential of a chemical compound to cause damage to genetic material.

In Vitro Mutagenicity Assays

In vitro mutagenicity tests have indicated that Demeton (B52138), the mixture containing this compound, possesses significant genotoxic potential .

Specific in vitro mutagenicity assay results for this compound-methyl are summarized in Table 1.

Table 1: In Vitro Mutagenicity Assays on this compound-methyl

Test SystemTest ObjectConcentrationPurityResultsReference
Forward mutationMouse lymphoma (L5178Y) cells25-500 µg/ml94%Positive (with and without activation)Cifone, 1984
DNA damage (pol test)E. coli0.65-10 mg/plate93%Negative (with and without activation)Herbold, 1983a

For this compound-methylsulfone, a metabolite of this compound-methyl, in vitro mutagenicity assay results are presented in Table 2.

Table 2: In Vitro Mutagenicity Assays on this compound-methylsulfone

Test SystemTest ObjectConcentrationPurityResultsReference
Forward mutationMouse lymphoma (L5178Y) cells25-500 µg/ml97.2%PositiveWitterland, 1984
Unscheduled DNA synthesisRat hepatocytes1.01-251.25 µg/ml97.2%NegativeCifone, 1984

Chromosomal Aberrations and DNA Damage Studies

A sister chromatid exchange assay performed on Chinese hamster bone marrow cells with this compound-methyl yielded negative results at doses ranging from 5 to 20 mg/kg .

Chromosomal aberrations, which are changes in the structure or number of chromosomes, can occur as a consequence of inadequate DNA repair, particularly in the presence of DNA strand breaks . The comet assay is a widely utilized technique for detecting DNA damage, specifically revealing single-strand breaks in DNA . In vitro assays, such as the comet assay and chromosomal aberration tests, are considered valuable tools for assessing the potential of chemical agents to induce genetic damage .

Reproductive and Developmental Toxicity

Investigations into the reproductive and developmental toxicity of this compound-methyl have provided insights into its potential impact on fertility, offspring viability, and teratogenic potential.

Study TypeSpeciesObserved EffectNOAEL for Reproductive Toxicity (mg/kg bw/day)Attributed Cause
Two-generation studyRatsDose-dependent reduction in live pups and pup viability0.07Maternal toxicity

Teratogenic Potential and Developmental Abnormalities

This compound-methyl has not been identified as embryotoxic or teratogenic in direct studies . While Demeton, a related parent compound, was reported to be mildly teratogenic in mouse embryos at a dose of 10 mg/kg, leading to digestive, nervous, and skeletal problems, as well as malformed digits, vertebrae, and cleft palate, its metabolic product, oxydemeton-methyl (B133069) (this compound-methyl sulfoxide), did not exhibit teratogenic effects in pregnant rats . Furthermore, a developmental toxicity study in rabbits, which involved doses up to 3 mg/kg body weight per day, found no evidence of embryotoxicity or teratogenicity for this compound-methyl, although maternal toxicity was observed at the highest dose .

Organ-Specific Toxicities Beyond Cholinesterase Inhibition

Beyond its primary mechanism of cholinesterase inhibition, this compound-methyl has been shown to induce specific toxicities in various organs.

Hepatic Effects

Exposure to this compound-methyl has been linked to hepatic impacts in animal models. In house sparrows, exposure to this compound-methyl resulted in evidence of liver damage, characterized by a significant increase in binucleation and the presence of inflammatory cell foci . Similarly, rats that received 15 daily dermal applications of a Demeton-methyl mixture, which includes this compound-methyl, also experienced liver damage . However, it is noteworthy that liver function tests, including the Bromophthalein test and the activity of SGPT and SDH enzymes, were not affected in rabbits following acute oral administration of this compound-methyl sulfone, a metabolite.

SpeciesExposure TypeObserved Hepatic EffectReference
House SparrowsSpraying wheat fields with this compound-methylIncreased binucleation and inflammatory cell foci
Rats15 daily dermal applications of Demeton-methyl mixtureLiver damage
RabbitsAcute oral administration of this compound-methyl sulfoneNo effect on Bromophthalein test, SGPT, SDH activity

Respiratory System Impacts

The respiratory system is another target for the toxic effects of this compound-methyl. Chronic exposure to this compound has been reported to cause an excess of blood in the tissues of respiratory organs . In acute exposure scenarios, this compound-methyl can lead to severe respiratory symptoms, including dyspnea (shortness of breath), respiratory depression, and in critical cases, respiratory paralysis .

Physiological Adaptation and Tolerance Development to Chronic Exposure

Evidence suggests that physiological adaptation and tolerance can develop following chronic exposure to this compound-methyl and its metabolites. In studies involving rats, prolonged dermal exposure to oxydemeton-methyl, a derivative of this compound-methyl, led to the development of tolerance to the acute signs of poisoning. This indicates that the animals' physiological systems can, to some extent, adapt to the presence of the compound over time. Furthermore, in a three-month study where rats were fed this compound-methyl sulfone at a concentration of 30 ppm, initial behavioral changes were observed; however, these signs diminished as the experiment progressed, suggesting a form of adaptation to the chronic exposure.

Ecotoxicological Research on Demeton S

Acute and Chronic Toxicity to Non-Target Organisms

Demeton-S-methyl exhibits varying degrees of toxicity across different non-target organisms, ranging from highly toxic to moderately toxic depending on the species and exposure route.

This compound-methyl is classified as highly toxic to aquatic invertebrates. Reported 96-hour EC50 values for green algae range from 8 to 37 mg/litre. Acute toxicity studies on various aquatic invertebrates show LC50 values ranging from 0.004 to 1.3 mg/litre. Specifically, for Daphnia pulex, this compound-methyl has been reported to be very highly toxic, with a concentration of 0.014 ppm.

Table 1: Acute Ecotoxicity of this compound-methyl to Aquatic Invertebrates

OrganismEndpoint (LC50/EC50)Concentration (mg/L or ppm)Reference
Green Algae96-h EC508 - 37 mg/L
Aquatic Invertebrates (range)LC500.004 - 1.3 mg/L
Daphnia pulexLC500.014 ppm

This compound-methyl is highly toxic to birds. Acute oral LD50 values for avian species include 10-50 mg/kg body weight for the Japanese quail and canary. Further data indicates an LC50 of approximately 50 ppm for Japanese quail. For other species, it has been reported as highly toxic with LD50 values of 7.19 mg/kg for mallard ducks and 8.21 mg/kg for pheasants.

Table 2: Acute Ecotoxicity of this compound-methyl to Avian Species

OrganismEndpoint (LD50/LC50)Concentration (mg/kg or ppm)Reference
Japanese QuailAcute Oral LD5010 - 50 mg/kg b.w.
CanaryAcute Oral LD5010 - 50 mg/kg b.w.
Japanese QuailLC50~50 ppm
Mallard DuckLD507.19 mg/kg
PheasantLD508.21 mg/kg

The toxicity of this compound-methyl to fish varies, generally categorized as moderately toxic. Reported 96-hour LC50 values range from 0.59 mg/litre for rainbow trout to approximately 40 mg/litre for golden orfe, goldfish, and carp (B13450389). Other findings indicate high toxicity to fish, with 0.1 ppm for bluegill sunfish and 0.6 ppm for rainbow trout. The 48-hour LC50 for rainbow trout is 4.5 ppm, while for carp and Japanese killifish, the LC50 is 10 ppm.

Table 3: Acute Ecotoxicity of this compound-methyl to Fish Species

OrganismEndpoint (LC50)Concentration (mg/L or ppm)Reference
Rainbow Trout96-h LC500.59 mg/L
Golden Orfe96-h LC50~40 mg/L
Goldfish96-h LC50~40 mg/L
Carp96-h LC50~40 mg/L
Bluegill SunfishLC500.1 ppm
Rainbow TroutLC500.6 ppm
Rainbow Trout48-h LC504.5 ppm
CarpLC5010 ppm
Japanese KillifishLC5010 ppm

Earthworms: this compound-methyl is considered moderately toxic to earthworms. The reported LC50 for earthworms (Eisenia foetida) is 60 mg/kg soil. Another study indicated an LC50 of 66 mg/kg in soil for Eisenia foetida over 14 days.

Honeybees: this compound-methyl poses a high risk to honeybees, classified as highly toxic. The reported contact toxicity for bees shows an LD50 of 0.26 µ g/bee . Acute oral and contact LD50 values for this compound-methyl are 0.21 µ g/bee and 0.6 µ g/bee , respectively. Field studies have shown that direct application of methyl-demeton (which includes this compound-methyl) can result in 100% bee mortality within one hour of spraying. In laboratory settings, demeton-methyl demonstrated the highest toxicity among tested insecticides against Apis mellifera, with an LC50 of 70.097 ppm.

Table 4: Ecotoxicity of this compound-methyl to Terrestrial Non-Target Species

OrganismEndpoint (LC50/LD50)Concentration/DoseReference
Earthworms (Eisenia foetida)LC50 (soil)60 mg/kg soil
Earthworms (Eisenia foetida)14-day LC50 (soil)66 mg/kg soil
Honeybees (Apis mellifera)Contact LD500.26 µ g/bee
Honeybees (Apis mellifera)Acute Oral LD500.21 µ g/bee
Honeybees (Apis mellifera)Acute Contact LD500.6 µ g/bee
Honeybees (Apis mellifera)LC5070.097 ppm

Ichthyological Ecotoxicity

Mechanisms of Pesticide Resistance in Target Pests

Resistance to this compound-methyl, an organophosphate insecticide, primarily involves mechanisms that reduce the effective concentration of the pesticide at its target site, acetylcholinesterase (AChE).

Resistance to this compound-methyl has been widely documented in various arthropod pest species. A key mechanism identified is the development of an insensitive acetylcholinesterase (AChE), meaning the enzyme is less inhibited by the pesticide. This insensitive AChE has been observed in strains of Tetranychus urticae (two-spotted spider mite) from locations including Germany, Japan, and New Zealand.

Another significant mechanism is enhanced metabolic detoxification, often mediated by enzymes such as esterases and glutathione (B108866) S-transferases. These enzymes can sequester or degrade the insecticide before it reaches its target site. For instance, Tetranychus urticae strains have shown enhanced degradation of organophosphates, with resistance attributed to high non-specific esterase activity. In Myzus persicae (green peach aphid), esterase-based resistance and less sensitive AChE have been reported as mechanisms against oxydemeton-methyl (B133069), a metabolite of this compound-methyl.

Field-evolved resistance to this compound-methyl in Tetranychus urticae has been reported from numerous countries, including Austria, Greece, France, USSR (Tajik), Finland, Brazil, Korea, Zimbabwe, New Zealand, South Africa, Australia (New South Wales), Poland, and the United Kingdom, with reports dating from 1962 to 1974. Other arthropod species with documented resistance include Aphis gossypii, Panonychus ulmi, Tetranychus viennensis, Aculus cornutus, and Aphis craccivora. Resistance to this compound-methyl has also been observed in the predatory mite Phytoseiulus persimilis.

Molecular Basis of Resistance Evolution

The evolution of resistance to organophosphate insecticides like this compound in pest populations is a significant ecotoxicological concern, primarily driven by genetic changes at the molecular level that reduce the compound's efficacy. These mechanisms generally fall into two main categories: target-site insensitivity and enhanced metabolic detoxification .

Target-Site Insensitivity: Modified Acetylcholinesterase (AChE) this compound and its active metabolite, oxydemeton-methyl, exert their insecticidal effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . Resistance often arises from structural modifications to the AChE enzyme itself, rendering it less sensitive to inhibition by the insecticide. This phenomenon, often termed "modified AChE" (MACE) or insensitive AChE, means that even in the presence of the insecticide, the enzyme can continue to function, leading to reduced toxicity .

Research on the two-spotted spider mite, Tetranychus urticae, has identified insensitive AChE as a principal mechanism of resistance to oxydemeton-methyl. Studies have shown that the AChE of resistant strains exhibits a lower affinity for artificial substrates compared to susceptible strains . For instance, the I50 (concentration causing 50% inhibition) of oxydemeton-methyl for resistant T. urticae strains was found to be significantly higher than for susceptible strains, indicating a reduced sensitivity of the enzyme .

Similarly, in the greenbug, Schizaphis graminum, alterations of AChE were implicated in resistance to various organophosphate compounds, including this compound-methyl. While the levels of insensitivity of AChE were relatively low (1.1- to 3.8-fold), the spectrum of insensitivity across different organophosphates was broad . Molecular studies have also identified specific mutations in AChE genes that confer altered sensitivity. For example, in the housefly, Musca domestica, site-directed mutagenesis experiments demonstrated that certain amino acid residues (e.g., 327, 262, 82, 234, 236, and 585) are critical for insecticide sensitivity. A quadruple mutant (IGFT) showed a remarkable 164-fold enhanced sensitivity to this compound-methyl compared to the wild-type enzyme, highlighting the impact of specific molecular changes on insecticide interaction .

Table 1: Insensitivity of Acetylcholinesterase (AChE) to Oxydemeton-methyl in Tetranychus urticae Strains

Strain TypeI50 (M) of Oxydemeton-methylRatio of AChE Insensitivity (Resistant/Susceptible)
Resistant2.68 × 10⁻⁶3.49
Susceptible7.79 × 10⁻⁷1.00

Note: As a text-based AI, I cannot generate truly interactive data tables. The table above is presented in a static markdown format.

Metabolic Detoxification: Esterases, Glutathione S-Transferases, and Cytochrome P450s Elevated activity of detoxification enzymes is a widespread mechanism of resistance to this compound. These enzymes metabolize the insecticide into less toxic forms, thereby reducing its concentration at the target site.

Esterases : Increased esterase activity is a common and well-documented mechanism of resistance to organophosphates, including this compound. These enzymes, particularly carboxylesterases, can hydrolyze the ester bonds in the insecticide, leading to its detoxification . In Aphis gossypii populations, high esterase activity has been strongly correlated with insecticide resistance . Similarly, in Tetranychus urticae, resistant strains showed significantly higher esterase activity compared to susceptible strains . In Myzus persicae, the overproduction of carboxylesterases sequesters and degrades insecticide esters, with the level of resistance often linked to the number of gene copies encoding these enzymes .

Table 2: Relative Esterase Activity in Resistant vs. Susceptible Strains

OrganismSubstrateFold-Increase in Esterase Activity (Resistant/Susceptible)
Tetranychus urticaeα-naphthyl acetate (B1210297) (α-NA)2.5
Tetranychus urticaeβ-naphthyl acetate (β-NA)2.14

Note: As a text-based AI, I cannot generate truly interactive data tables. The table above is presented in a static markdown format.

Glutathione S-Transferases (GSTs) : GSTs are a family of multifunctional enzymes involved in insecticide resistance through direct metabolism (conjugation with glutathione) or by protecting against oxidative stress induced by insecticide exposure . Increased GST activity has been observed in this compound resistant populations, contributing to their ability to detoxify the compound .

Cytochrome P450 Monooxygenases (CYPs) : While less specifically detailed for this compound in all available literature, cytochrome P450 monooxygenases are a broad class of enzymes known to be involved in the oxidative detoxification of a wide range of xenobiotics, including organophosphate insecticides . Their role in resistance to organophosphates often involves enhancing the oxidative metabolism of the insecticide .

The co-occurrence of multiple resistance mechanisms (e.g., insensitive AChE and elevated esterase activity) within a single population or individual is common, leading to higher levels of resistance and posing significant challenges for pest management .

Analytical Methodologies for Demeton S Detection and Quantification

Chromatographic Techniques (e.g., GC-FPD, GC-MS)

Chromatographic methods, particularly Gas Chromatography (GC) coupled with selective detectors, are cornerstones for Demeton-S analysis due to its volatility and thermal stability.

Gas Chromatography-Flame Photometric Detection (GC-FPD) GC-FPD is a widely used technique for the analysis of organophosphorus pesticides like this compound, owing to its high selectivity and sensitivity towards phosphorus and sulfur-containing compounds . The FPD operates by measuring the emission of phosphorus- or sulfur-containing species in a flame, with performance optimized by selecting the appropriate optical filter and adjusting gas flows .

The U.S. Environmental Protection Agency (EPA) Method 8141B outlines procedures for the GC determination of organophosphorus compounds, including this compound, using capillary columns equipped with an FPD or a Nitrogen-Phosphorus Detector (NPD) . Demeton (B52138) (which is a mixture of Demeton-O and this compound) typically shows two peaks in chromatograms, and it is recommended that the early eluting compound, this compound, be used for quantitation .

An example of GC-FPD application for multiresidue analysis of organophosphate pesticides in fruits and vegetables utilized an HP6890 GC system with an FPD. The injector and detector temperatures were set at 240°C and 250°C, respectively, with nitrogen as the carrier gas . This method achieved detection limits ranging from 0.001 to 0.03 µg/g for various pesticides, including this compound-methyl (a related compound often analyzed in similar methods), with recovery rates typically between 60-120% .

Gas Chromatography-Mass Spectrometry (GC-MS/MS) GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-FPD, providing definitive identification through characteristic mass fragmentation patterns and improved signal-to-noise ratios, especially in complex matrices . This technique is particularly valuable for confirming the presence of this compound and resolving co-eluting compounds.

Studies have demonstrated the effectiveness of GC-MS/MS for pesticide residue analysis in various food matrices. For instance, a method for pesticide residues in fish feed, a high-fat matrix, utilized GC-MS/MS after a modified QuEChERS extraction . While the specific data for this compound was not detailed, related compounds like this compound-methyl sulfone were analyzed, achieving a Limit of Quantification (LOQ) of 0.005 mg/kg for many compounds . The use of analyte protectants (e.g., PEG300 and AP mixture) in GC-MS/MS analysis can significantly reduce matrix effects, which can cause abnormal recovery rates .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) While this compound is often amenable to GC, LC-MS/MS is increasingly used for more polar and less volatile compounds, and for multi-residue analysis of a broader range of pesticides . LC-MS/MS provides high sensitivity and specificity, particularly beneficial for complex biological and environmental samples.

A multi-method for screening 233 pesticides, including this compound-methyl and this compound-methyl sulfone, in environmental, biological, and food samples was developed using Ultra Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) . This method employed a generic single-step solvent extraction with acetonitrile (B52724) and achieved extraction recoveries of 70% or higher for a significant percentage of pesticides . For many compounds, LC-MS/MS achieved lower LOQs (e.g., 0.001 mg/kg) compared to GC-MS/MS .

Chromatographic TechniqueDetector TypeKey AdvantagesTypical ApplicationRelevant Findings/Parameters
GC-FPDFlame Photometric Detector (Phosphorus/Sulfur selective)High selectivity and sensitivity for P and S compounds.Organophosphate pesticide analysis in environmental and food samples.EPA Method 8141B recommended for this compound quantitation (early eluting peak). Injector: 240°C, Detector: 250°C (for general OP analysis).
GC-MS/MSTriple Quadrupole Mass SpectrometerEnhanced selectivity, sensitivity, definitive identification via fragmentation, reduced matrix effects with analyte protectants.Multi-residue pesticide analysis in complex matrices (e.g., food, soil).Used for this compound-methyl sulfone in baby food; LOQ of 0.001 mg/kg achievable for many compounds.
UPLC-MS/MSTandem Mass SpectrometerHigh sensitivity, broad applicability for polar/non-volatile compounds, multi-residue screening.Screening of pesticides in environmental, biological, and food samples.Achieved LOQs of 0.001 mg/kg for many compounds; 70%+ recovery for 79% of pesticides.

Spectroscopic Identification Methods (e.g., IR Spectroscopy)

While chromatographic methods are primary for quantification, spectroscopic techniques play a crucial role in the qualitative identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is a valuable tool for identifying functional groups present in this compound, providing a unique spectral fingerprint. The technique is used to characterize compounds by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations . The NIST WebBook provides IR spectrum data for this compound, indicating its utility for identification . Related compounds like this compound-methyl have also been characterized by IR spectroscopy . In research involving the immobilization of acetylcholinesterase for pesticide detection, synthesized products were characterized using IR spectroscopy, among other techniques, to confirm structural modifications . NMR spectroscopy has also been explored for studying interactions involving this compound .

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is critical to isolate this compound from complex matrices, remove interferences, and concentrate the analyte to achieve the necessary detection limits. Protocols vary significantly depending on the matrix type.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method is widely adopted for multi-residue pesticide analysis in various matrices, including fruits, vegetables, soil, and biological samples, due to its simplicity and effectiveness . This method typically involves extraction with acetonitrile, followed by a salting-out step and dispersive Solid Phase Extraction (dSPE) clean-up using sorbents like MgSO4, PSA (Primary Secondary Amine), and C18 .

For instance, a generic QuEChERS extraction method was developed for pesticides in fish feed, a high-fat matrix, involving a three-phase extraction with formic acid in acetonitrile, heptane, and water, followed by dSPE clean-up . This approach addresses challenges posed by fatty matrices by separating lipids and water from the acetonitrile phase .

Liquid-Liquid Extraction (LLE) LLE has been historically used for extracting organophosphorus compounds from various samples. For example, ethyl acetate (B1210297) has been employed for extracting organophosphorus compounds from fruit and vegetable samples, followed by a clean-up step using chromatography on a column of activated charcoal, magnesium oxide, and Celite . Mean recoveries of over 80% were reported for this compound-methyl using this method .

Solid Phase Extraction (SPE) SPE is a versatile technique for sample clean-up and concentration. It can be used as a standalone clean-up step or integrated into methods like QuEChERS. In the analysis of organophosphorus pesticide residues in rice, SPE clean-up showed comparable or superior results to LLE, enhancing efficiency and reducing analytical cost and time .

Solid Phase Microextraction (SPME) SPME is an alternative sample preparation technique that has found application in pesticide residue analysis, including in baby food . While SPME generally minimizes background interference, some polar pesticides, such as this compound-methyl, can be challenging to extract using this method . However, advancements in fiber coatings, such as overcoated (OC) fibers, have shown improved accuracy and reproducibility for some pesticides .

Extraction MethodMatricesKey Steps/FeaturesAdvantagesConsiderations
QuEChERSFruits, Vegetables, Soil, Biological Samples, Fish FeedAcetonitrile extraction, salting-out, dSPE clean-up (MgSO4, PSA, C18).Quick, easy, effective, rugged, safe; suitable for multi-residue analysis; adaptable for fatty matrices.Requires optimization for specific matrices and analytes; potential for matrix effects.
Liquid-Liquid Extraction (LLE)Fruit, Vegetable SamplesSolvent extraction (e.g., ethyl acetate), followed by column clean-up (activated charcoal, MgO, Celite).Established method, good recoveries for some OPs.Can be labor-intensive and require larger solvent volumes.
Solid Phase Extraction (SPE)Various (e.g., Rice)Analyte retention on solid sorbent, followed by elution.Effective clean-up and concentration; can reduce analytical cost and time.Sorbent selection is crucial; may require optimization for different pesticides.
Solid Phase Microextraction (SPME)Baby FoodAnalyte adsorption onto a coated fiber, followed by desorption into GC.Solvent-free, minimal sample preparation; low background.May be challenging for highly polar pesticides like this compound-methyl; fiber selection is important.

Method Validation and Quality Control in Environmental and Biological Samples

Method validation and quality control are indispensable for ensuring the reliability, accuracy, and precision of this compound detection and quantification in environmental and biological samples. These processes establish documented evidence that a method consistently yields results that accurately reflect the quality characteristics of the tested sample .

Method Validation Parameters Key parameters assessed during method validation include:

Linearity: Demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range .

Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration at which an analyte can be reliably detected, while LOQ is the lowest concentration at which it can be quantified with acceptable accuracy and precision . For this compound-methyl, LOQs of 0.001 to 0.005 mg/kg have been reported in various food matrices using LC-MS/MS or GC-MS/MS .

Accuracy: Assessed through recovery studies, which determine how much of a known amount of analyte added to a sample matrix can be successfully extracted and measured . Recovery rates for pesticides, including this compound-methyl, typically aim for 70-120% with relative standard deviations (RSDs) less than 20% .

Precision: Evaluated as repeatability (intra-laboratory precision under the same conditions) and intermediate precision (precision under varying conditions) . RSD values for repeatability and reproducibility for pesticide analysis can range from 1.16-5.50% and 3.12-7.72%, respectively .

Specificity/Selectivity: Ensures that the method accurately measures the target analyte without interference from other components in the sample .

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters .

Quality Control (QC) Measures Ongoing QC measures are essential to monitor method performance during routine analysis:

Calibration Standards: Daily calibration with a series of known concentrations of this compound (or Demeton, with this compound as the quantitation peak) is performed to establish a calibration curve .

Internal Standards: The use of internal standards, compounds with similar chemical properties to the analyte but not present in the sample, helps compensate for variations in sample preparation and instrument response .

Quality Control Samples (QCs): Blind spikes and analyst spikes are analyzed regularly to ensure the calibration graph and desorption efficiency are in control .

Certified Reference Materials: Where available, these materials provide an independent means of verifying method accuracy.

Matrix Effects: The impact of co-extracted matrix components on analyte signal can lead to abnormal recovery rates . Strategies to mitigate matrix effects, such as matrix-matched calibration or the use of analyte protectants, are crucial for accurate quantification .

The United States Department of Agriculture (USDA) Pesticide Data Program (PDP) outlines comprehensive requirements for method validation and continuing quality control for pesticide residue studies, emphasizing the need for written procedures, marker pesticides, and process control compounds .

Validation ParameterDescriptionTypical Acceptance Criteria/RelevanceImpact on this compound Analysis
LinearityProportionality between concentration and response.R² ≥ 0.99 for a defined range.Ensures accurate quantification across the expected concentration range.
Limit of Detection (LOD)Lowest detectable concentration.Varies by method and matrix; e.g., 0.001-0.03 µg/g.Determines the lowest level at which this compound can be identified.
Limit of Quantification (LOQ)Lowest quantifiable concentration.Varies by method and matrix; e.g., 0.001-0.005 mg/kg.Defines the lowest level at which this compound can be reliably measured.
Accuracy (Recovery)Closeness of measured value to true value.70-120% recovery for most pesticides; RSD < 20%.Indicates the efficiency of extraction and analysis from the matrix.
Precision (RSD)Reproducibility of measurements.Repeatability: 1.16-5.50%; Reproducibility: 3.12-7.72%.Ensures consistent results under repeated analysis.
Matrix EffectsInfluence of co-extracted matrix components on signal.Mitigated by matrix-matched calibration or analyte protectants.Crucial for preventing over or underestimation of this compound in complex samples.

Remediation Strategies for Demeton S Contamination

Bioremediation Approaches

Bioremediation leverages biological systems, primarily microorganisms and their enzymes, to degrade or detoxify contaminants. This approach is gaining traction due to its environmentally friendly nature and potential for in-situ application.

Enzymatic bioremediation utilizes specific enzymes to catalyze the breakdown of toxic compounds like Demeton-S. Organophosphorus Hydrolase (OPH), an enzyme capable of degrading a wide array of organophosphate pesticides and nerve agents, is a key player in this field . OPH achieves detoxification by cleaving various phosphorus-ester bonds, including the P-S bond found in this compound .

While wild-type OPH can hydrolyze P-S organophosphates, its catalytic efficiency against these substrates, such as this compound, is approximately 10^3 times lower than its preferred substrate, paraoxon (B1678428) . To enhance its efficacy, significant research has focused on engineering OPH variants. For instance, the S308L-OPH variant, which incorporates nine amino acid changes compared to the wild-type OPH, demonstrates an approximately 25-fold improvement in its ability to hydrolyze this compound and other P-S compounds like malathion (B1675926) and VX . Studies have shown that Escherichia coli lysates harboring OPH variants can exhibit up to a 177-fold improvement in specific activity against this compound-methyl, a closely related organophosphate, compared to wild-type lysates . The improved hydrolytic efficiency of these engineered enzymes against this compound translates to an enhanced ability to detoxify the compound, as the hydrolyzed substrate loses its capacity to inhibit acetylcholinesterase (AChE) .

Table 1: Enhanced Hydrolytic Efficiency of OPH Variants against Organophosphates

Enzyme VariantSubstrateImprovement in Hydrolytic Efficiency (vs. Wild-Type)Source
S308L-OPHThis compound~25-fold
OPH VariantsThis compound-methylUp to 177-fold (in E. coli lysates)

Whole-cell microbial systems offer a robust approach for bioremediation, often leveraging the metabolic capabilities of intact microorganisms. Recombinant yeast cells, particularly Saccharomyces cerevisiae, have been engineered to express OPH or its enhanced variant, S308L-OPH, for the hydrolysis and detoxification of organophosphate pesticides like this compound and this compound-methyl . These yeast biocatalysts have demonstrated the ability to mediate a complete reduction in AChE inhibition caused by this compound-methyl, confirming the detoxification of the agent . The specific activity of the S308L-OPH yeast biocatalyst has been observed to be dependent on the substrate concentration, with a six-fold higher specific activity at 2.63 mM this compound-methyl compared to 0.33 mM .

Beyond yeast, bacterial strains such as Corynebacterium glutamicum have shown the ability to biotransform this compound-methyl through cometabolism with more readily metabolizable substrates like fructose (B13574), glucose, or acetate (B1210297) . The biotransformation mechanism involves the reductive cleavage of an S-C bond, leading to the accumulation of dimethyl thiophosphate in the culture medium . The rate of this compound-methyl consumption by C. glutamicum was notably higher when fructose was the growth substrate (0.78 mg L⁻¹ h⁻¹ global rate, 1.4 mg L⁻¹ h⁻¹ maximum instantaneous rate) compared to acetate or glucose .

Table 2: this compound-methyl Biotransformation by Corynebacterium glutamicum

Growth SubstrateGlobal Consumption Rate (mg L⁻¹ h⁻¹)Maximum Instantaneous Rate (mg L⁻¹ h⁻¹)Source
Fructose0.781.4
Acetate0.080 (non-proliferating cells)-
Glucose0.065 (non-proliferating cells)-

Enzymatic Bioremediation (e.g., Organophosphorus Hydrolase Engineering)

Phytoremediation Technologies

Phytoremediation employs living plants to clean up contaminated soil, water, and air. This technology leverages the natural processes of plants to contain, remove, or render harmful environmental contaminants innocuous .

Plants can directly take up contaminants from the soil or water through their roots and translocate them to their above-ground parts, such as shoots and leaves . This compound has been shown to rapidly penetrate into plants. For example, after topical application to cotton, this compound accumulated rapidly in the leaves, persisting for up to 14 days . While specific quantitative data for this compound accumulation in diverse plant species are limited, studies on closely related organophosphates like this compound-methyl indicate significant uptake. For instance, spikerush has shown a significant increase in plant tissue concentration of this compound-methyl, with over 78% reduction observed . Duckweed has also demonstrated the capacity for uptake and transformation of this compound-methyl .

Phytodegradation, also known as phytotransformation, involves the breakdown of organic pollutants within plant tissues through metabolic processes or by the action of compounds (such as enzymes) produced by the plants . Plants secrete enzymes, including dehalogenases, oxygenases, and peroxidases, which can degrade complex organic pollutants into simpler and less toxic compounds . These enzymes facilitate oxidation-reduction reactions that transform contaminants either within the plant's tissues or in the rhizosphere, the soil region immediately surrounding plant roots .

Research on this compound-methyl, a structurally similar compound, has shown that aquatic plants like duckweed can achieve significant phytotransformation. Duckweed demonstrated 83% removal of malathion and 58% of crufomate (B1669637) in 8 days, with 1.8% removal of this compound-methyl in 16 hours . The degradation products of organophosphates in plants can include sulfoxides and sulfones, formed by the oxidation of the thioether sulfur . For instance, this compound-methyl can be degraded to this compound-methyl sulfone .

Historical and Contemporary Regulatory Science of Demeton S

Evolution of Scientific Data Guiding Regulatory Decisions

The scientific understanding of Demeton-S, primarily assessed as part of the Demeton (B52138) mixture, has evolved significantly since its introduction. Early research focused on its insecticidal efficacy and systemic action, allowing it to be absorbed and distributed within plants to target sap-feeding pests .

However, scientific investigations also revealed its potent inhibitory effect on cholinesterase activity, a key mechanism of toxicity for organophosphate pesticides . Studies in laboratory animals, such as rats, demonstrated that daily administration of Demeton could lead to a progressive decrease in cholinesterase activity in the brain, serum, and submaxillary glands . For instance, groups of female rats fed 50 ppm of Demeton (containing 48% this compound) for 16 weeks exhibited signs of poisoning and affected growth rates, with significant inhibition of brain and blood cholinesterase activity observed even at lower concentrations of 10 and 20 ppm .

Over time, regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), initiated comprehensive reviews of pesticides, including Demeton, under programs like the Registration Standards program . These reviews aimed to assess the scientific data supporting pesticide registrations and identify any missing or insufficient studies . For Demeton, the EPA identified extensive data gaps in residue chemistry and toxicology, which were deemed essential for calculating an acceptable daily intake (ADI) level and reassessing existing tolerances . The Agency stated that no significant new uses would be permitted until these data deficiencies were addressed and evaluated .

International Scientific Assessments and Reviews (e.g., JMPR Evaluations)

International bodies, notably the Joint Meeting on Pesticide Residues (JMPR) of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), have conducted multiple evaluations of Demeton. These assessments are critical for establishing international standards and providing scientific advice on pesticide residues in food.

Demeton was evaluated by JMPR on several occasions, with early assessments establishing an Acceptable Daily Intake (ADI) for the compound.

Year of JMPR EvaluationADI (mg/kg bw)Comments
19630-0.0025
19650-0.0025
1982ADI WITHDRAWN
1984NO ADI

The initial ADI of 0-0.0025 mg/kg body weight was established in 1963 and reaffirmed in 1965 . However, subsequent evaluations led to a re-assessment of this status. By 1982, the ADI for Demeton was withdrawn, and in 1984, the JMPR concluded that "NO ADI" could be established . This progression reflects the evolving scientific understanding and the identification of insufficient data to ensure the long-term safety of Demeton residues.

Scientific Basis for Use Restrictions and Bans

The regulatory trajectory of this compound, as part of the Demeton mixture, has been characterized by increasing restrictions and eventual bans, primarily driven by scientific evidence highlighting its high toxicity and environmental concerns.

Demeton is classified as a highly toxic organophosphate insecticide . Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function . Scientific studies have demonstrated that Demeton is highly toxic to mammals, birds, and aquatic invertebrates . For instance, this compound itself was found to be more toxic in rats than Demeton-O, based on their respective LD50 values . Studies also indicated that Demeton has significant genotoxic potential in in vitro mutagenicity tests .

The U.S. Environmental Protection Agency (EPA) canceled the registration of Demeton's active ingredient in 1998 . This decision was based on the Agency's inability to complete a comprehensive tolerance reassessment due to extensive data gaps in toxicology and residue chemistry . The EPA's regulatory position indicated that without sufficient data to calculate an acceptable daily intake and reassess tolerances, continued registration was not supported .

Internationally, Demeton has also faced severe restrictions and bans. In the United Kingdom, Demeton is not approved under the Control of Pesticides Regulations (COPR), and its inclusion status under EC Regulation 1107/2009 (which repealed the earlier 91/414/EEC) is "Not approved" and "Expired" . This reflects a global consensus among regulatory bodies that the scientific data did not adequately support its continued use, particularly given its inherent toxicity and the potential for adverse effects on human health and the environment.

The scientific basis for these restrictions and bans can be summarized as follows:

Cholinesterase Inhibition: Demeton's potent action as an AChE inhibitor underpins its classification as a highly toxic substance, posing risks to non-target organisms, including mammals .

Data Deficiencies: Significant gaps in toxicological and residue chemistry data prevented comprehensive risk assessments by regulatory authorities, leading to the withdrawal of registrations .

Q & A

Q. What analytical methods are recommended for quantifying Demeton-S and its degradation byproducts in experimental settings?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying this compound and its hydrolysis products. Key parameters include using a Restek 5HT capillary column with helium carrier gas (1.2 mL/min) and a temperature program starting at 100°C, ramping to 285°C. Electron ionization (EI) mode ensures precise detection of fragments like the P-S bond cleavage products . For reproducibility, document solvent delays (1.75 min), split ratios (5:1), and calibration curves using this compound standards.

Q. How should researchers design controlled experiments to study this compound degradation kinetics?

Use a split-sample design with triplicate measurements. Apply this compound dissolved in dichloromethane (e.g., 4.65×10⁻⁷ mol per 20 µL aliquot) to catalyst surfaces (e.g., TiN or TiN-Al₂O₃). Include controls without catalysts to assess passive adsorption. Measure degradation at fixed intervals (0, 6, 24 hours) and normalize results to catalyst mass. Validate findings via FTIR spectroscopy to confirm byproduct formation (e.g., disulfide hydrolysis products) .

Q. What are the critical variables to monitor in this compound decontamination studies?

Key variables include:

  • Catalyst properties : Surface area, nanoparticle size (e.g., TiN <50 nm), and doping (e.g., Al₂O₃).
  • Environmental factors : Temperature, humidity, and solvent volatility.
  • Reaction metrics : Percent reduction (calculated as [(C₀ - Cₜ)/C₀] × 100), where C₀ is initial concentration and Cₜ is concentration at time t. Report uncertainties from instrumental error (e.g., GC-MS retention time shifts) and material heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound degradation?

Conduct a meta-analysis using heterogeneity metrics like to quantify variation across studies. For example, if some studies report TiN-Al₂O₃ as superior while others favor pure TiN, assess whether differences arise from catalyst synthesis protocols (e.g., sol-gel vs. impregnation) or analytical variability. Use subgroup analysis to isolate factors like surface area or reaction time .

Q. What mechanistic insights can be gained from studying this compound hydrolysis byproducts?

Analyze byproducts (e.g., disulfides) via GC-MS fragmentation patterns and FTIR to identify reactive pathways. For instance, the presence of phosphate esters suggests P-S bond cleavage, while thioether oxidation indicates sulfur mustard-like reactivity. Compare these pathways to nerve agent (VX) hydrolysis mechanisms to infer broader decontamination implications .

Q. How should researchers optimize experimental protocols for high-throughput this compound screening?

Implement a factorial design to test multiple variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Validate with ANOVA to identify significant factors (e.g., p < 0.05 for TiN-Al₂O₃ vs. control). Automate data collection using autosamplers and integrate raw data into appendices for transparency .

Q. What statistical approaches are suitable for analyzing heterogeneous this compound degradation data?

Apply mixed-effects models to account for nested variables (e.g., batch-to-batch catalyst variability). Use Cochran’s Q-test to assess heterogeneity in meta-analyses. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are robust against non-normal distributions. Report 95% confidence intervals for percent reduction values .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Documentation : Provide step-by-step protocols in supplementary materials, including catalyst synthesis details (e.g., calcination temperatures) and GC-MS parameters.
  • Data sharing : Publish raw chromatograms and FTIR spectra in open repositories.
  • Negative controls : Include solvent-only and catalyst-free trials to rule out abiotic degradation .

Q. What strategies mitigate sampling bias in this compound field studies?

Use stratified random sampling to account for environmental gradients (e.g., soil pH, organic content). For lab studies, randomize catalyst batches and aliquot assignments. Validate representativeness via power analysis (e.g., n ≥ 30 replicates per condition) .

Q. How should researchers address incomplete this compound degradation (<100%) in kinetic models?

Model degradation as a pseudo-first-order reaction with a residual term: ln(Cₜ/C₀) = -kt + ε, where ε accounts for unreacted substrate. Use nonlinear regression to estimate k and assess residual plots for systematic errors (e.g., catalyst deactivation). Compare Akaike Information Criterion (AIC) values to select the best-fitting model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.